molecular formula C15H19NO3 B2601574 1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE CAS No. 58374-58-6

1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE

Cat. No.: B2601574
CAS No.: 58374-58-6
M. Wt: 261.321
InChI Key: JSEJVHIEYAIFBI-UHFFFAOYSA-N
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Description

1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique structure, which includes methoxy groups and a propenone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE typically involves several steps:

    Synthetic Routes: The initial step often involves the formation of the isoquinoline core, which can be achieved through Pictet-Spengler condensation. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Reaction Conditions: The reaction conditions for the synthesis of this compound generally include the use of methanol or ethanol as solvents, with temperatures ranging from 60°C to 100°C.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency.

Chemical Reactions Analysis

1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can be used to replace methoxy groups with other nucleophiles.

    Major Products: The major products formed from these reactions include quinones, dihydroisoquinolines, and substituted isoquinolines.

Scientific Research Applications

1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE can be compared with other isoquinoline derivatives:

    Similar Compounds: Compounds such as 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE and 1-METHYL-3,4-DIHYDROISOQUINOLINE share structural similarities.

    Uniqueness: The presence of the propenone moiety and methoxy groups in this compound distinguishes it from other isoquinoline derivatives, contributing to its unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-15(17)16-7-6-11-8-13(18-3)14(19-4)9-12(11)10(16)2/h5,8-10H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEJVHIEYAIFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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